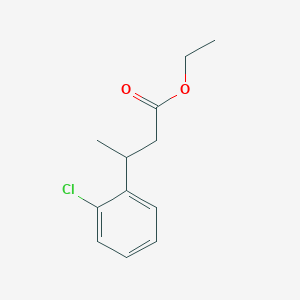

Ethyl 3-(2-chlorophenyl)butanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 3-(2-chlorophenyl)butanoate is an organic compound belonging to the class of esters. It is characterized by its molecular structure, which includes an ethyl group attached to a butanoate moiety, with a 2-chlorophenyl group at the third carbon position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Friedel-Crafts Acylation: One common synthetic route involves the Friedel-Crafts acylation of 2-chlorobenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of an acyl cation intermediate, which then attacks the aromatic ring to form the desired product.

Esterification: Another method involves the esterification of 3-(2-chlorophenyl)butanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid (H2SO4). The reaction involves the nucleophilic attack of ethanol on the carboxylic acid group, followed by the elimination of water to form the ester.

Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reactors equipped with efficient cooling systems to control the exothermic nature of the reactions. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid, 3-(2-chlorophenyl)butanoic acid, using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Reduction: Reduction reactions can convert the ester to the corresponding alcohol, 3-(2-chlorophenyl)butanol, using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the aromatic ring can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: KMnO4, H2CrO4, aqueous medium, heat.

Reduction: LiAlH4, ether solvent, low temperature.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3), polar aprotic solvents, elevated temperature.

Major Products Formed:

Oxidation: 3-(2-chlorophenyl)butanoic acid.

Reduction: 3-(2-chlorophenyl)butanol.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry Applications

Ethyl 3-(2-chlorophenyl)butanoate has been investigated for its potential as an anticancer agent. Research indicates that modifications of similar compounds can lead to histone deacetylase inhibitors (HDACIs), which play a crucial role in cancer therapy by regulating gene expression related to cell growth and apoptosis.

Case Study: Anticancer Activity

A series of derivatives based on related compounds showed significant antiproliferative activity against HeLa cells with IC50 values ranging from 0.69 μM to 11 μM, indicating that structural modifications can enhance biological activity. The study demonstrated that compounds mimicking peptide inhibitors exhibit better efficacy than traditional drugs like doxorubicin .

Organic Synthesis

The compound is also utilized in organic synthesis as a building block for more complex molecules. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Synthesis of Derivatives

Through various coupling reactions, this compound can be transformed into different derivatives that possess enhanced properties. For instance, reactions involving this compound have led to the development of new HDAC inhibitors by modifying the ester functional group to introduce amine functionalities, which can improve solubility and bioavailability .

Potential Use in Agriculture

There is emerging interest in the application of this compound as a precursor for agrochemical products. Its structural characteristics make it suitable for developing herbicides or pesticides that target specific plant processes.

Data Table: Comparison of Biological Activities

| Compound | IC50 (μM) | Target Activity |

|---|---|---|

| This compound | N/A | Precursor for HDACIs |

| Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | 0.69 | HDAC Inhibition |

| Doxorubicin | 2.29 | Anticancer Activity |

Analytical Applications

This compound has been analyzed using techniques such as HPLC and NMR spectroscopy to determine its purity and structural integrity during synthesis processes. These analytical methods are crucial for ensuring the quality of compounds used in further research or therapeutic applications .

作用机制

The mechanism by which Ethyl 3-(2-chlorophenyl)butanoate exerts its effects depends on its specific application. For instance, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the survival of the microorganism.

相似化合物的比较

Ethyl 3-(2-chlorophenyl)propanoate

Ethyl 3-(2-chlorophenyl)butanoate

Dicofol

Fenvalerate

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

Ethyl 3-(2-chlorophenyl)butanoate, an organic compound with the molecular formula C12H15ClO, has garnered attention for its potential biological activities. This compound features a chlorophenyl moiety and an ethyl ester group, which contribute to its reactivity and interactions with biological systems. This article explores its biological activity, synthesis methods, and relevant research findings.

- Molecular Weight : Approximately 226.7 g/mol

- Functional Groups : Ethyl ester, chlorophenyl

- Chirality : The compound exists in two enantiomeric forms, with (S)-ethyl 3-(2-chlorophenyl)butanoate being the most studied.

Synthesis Methods

The synthesis of this compound typically involves the esterification of (S)-3-(2-chlorophenyl)butanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is conducted under reflux conditions to ensure complete conversion to the ester.

Alternative Synthetic Routes

- Continuous Flow Reactors : Used in industrial settings to optimize reaction conditions and improve yield.

- Purification Techniques : Distillation or recrystallization is commonly employed to achieve desired purity levels.

Biological Activity

The biological activity of this compound can be attributed to its structural components:

- Enzyme Interactions : The amino group present in related compounds facilitates hydrogen bonding, potentially influencing enzyme activity and receptor binding.

- Pharmacological Properties : Similar compounds have demonstrated anti-inflammatory and analgesic effects, suggesting that this compound may exhibit comparable pharmacological activities .

The mechanism through which this compound exerts its biological effects involves several pathways:

- Hydrolysis : The ester group can undergo hydrolysis to release the active (S)-3-(2-chlorophenyl)butanoic acid.

- Enzyme Inhibition : It may inhibit specific enzymes or modulate receptor activities, leading to various biological effects.

- Signaling Pathways : Research indicates that this compound can influence signaling pathways relevant to pain and inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

- Antitumor Activity : A study on derivatives similar to this compound revealed significant antiproliferative activity against cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .

- Inflammatory Response Modulation : Research has shown that compounds with similar structures can modulate inflammatory responses by altering cytokine levels, thereby suggesting a potential therapeutic application in inflammatory diseases .

- Metabolic Pathway Influence : Investigations into metabolic pathways have indicated that these compounds can affect lipid metabolism and energy expenditure, which may have implications for metabolic disorders .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Halogen Substituent | Biological Activity | Notable Effects |

|---|---|---|---|

| Ethyl 3-(2-bromophenyl)butanoate | Bromine | Varies | Different reactivity due to bromine's larger size |

| Ethyl 3-(2-fluorophenyl)butanoate | Fluorine | Potentially different pharmacokinetics | May exhibit altered receptor interactions |

| (S)-Ethyl 3-(2-chlorophenyl)butanoate | Chlorine | Studied for enzyme interactions | Specific chirality affects biological activity |

属性

IUPAC Name |

ethyl 3-(2-chlorophenyl)butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-3-15-12(14)8-9(2)10-6-4-5-7-11(10)13/h4-7,9H,3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZBVBOLBZNVQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)C1=CC=CC=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。